5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione

NMDA receptor Glycine binding site Glutamate receptor pharmacology

Researchers studying ionotropic glutamate receptor pharmacology require structurally defined quinoxalinedione antagonists with predictable selectivity profiles. 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione (CAS 153504-80-4) addresses this need as a trisubstituted QX derivative lacking the 5-nitro group. • Approx. 100-fold lower potency vs. 5-nitro QX analogs - validated negative control for SAR studies (Keana et al., 1995). • Published crystal structure (monoclinic C2) enables accurate molecular docking and polymorph screening. • Class-level NMDA/glycine site preference supports defined GluR subtype targeting in electrophysiology and binding assays. Supplied with Certificate of Analysis; global shipping from stock.

Molecular Formula C8H4BrFN2O2
Molecular Weight 259.03 g/mol
CAS No. 153504-80-4
Cat. No. B1288634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione
CAS153504-80-4
Molecular FormulaC8H4BrFN2O2
Molecular Weight259.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)F
InChIInChI=1S/C8H4BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
InChIKeyDWZQVTQJIMJXCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Binding Profile of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione


5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione (CAS 153504-80-4) is a trisubstituted 1,4-dihydroquinoxaline-2,3-dione derivative [1]. This compound belongs to the quinoxalinedione structural class, which has served as the backbone for numerous competitive AMPA receptor antagonists including NBQX, PNQX, and YM-90K [2]. The compound features bromo and fluoro substituents on the quinoxaline-dione core, which confer specific receptor interaction properties relevant to ionotropic glutamate receptor research [3]. As a member of this class, it is evaluated as an antagonist at both NMDA/glycine sites and non-NMDA glutamate receptors [1].

NMDA/glycine site antagonist research context
Quinoxalinedione SAR baseline compound
Solubility strategy recommended for in vivo research contexts

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione: Non-Interchangeability with Analogs


Within the 1,4-dihydroquinoxaline-2,3-dione (QX) class, minor structural modifications produce substantial shifts in receptor selectivity profiles. Keana et al. (1995) demonstrated that trisubstituted QXs containing a nitro group in the 5-position and halogens in the 6 and 7 positions display high potency (Kb ~6-8 nM) at the NMDA/glycine site and 120-250-fold selectivity favoring glycine site antagonism over non-NMDA receptors [1]. In contrast, the removal of the 5-nitro group results in an approximately 100-fold decrease in potency, while removal of both halogens leads to an approximately 3000-fold decrease [1]. Furthermore, substitution patterns determine whether a given QX analog favors NMDA/glycine site antagonism versus non-NMDA receptor antagonism [1]. These structure-activity relationships establish that even closely related QX analogs are not functionally interchangeable; procurement decisions must be guided by the specific substitution pattern and its documented receptor selectivity profile [1].

Target 5-Br,7-F substitution (no 5-NO₂)
Comparator 5-NO₂ trisubstituted QXs (e.g., ACE A 1021)
  • Glycine site antagonist potency may differ substantially; potency context not directly transferable
  • NMDA/glycine vs. non-NMDA selectivity profile may shift across substitution patterns
  • Receptor binding kinetics and off-target liability require compound-specific validation

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione: Pharmacological & Physicochemical Evidence


NMDA/Glycine Site Antagonist Activity

The 5-bromo-7-fluoro substitution pattern on the 1,4-dihydroquinoxaline-2,3-dione scaffold is evaluated within a systematic SAR study of QX derivatives as NMDA/glycine site antagonists [1]. In this study, antagonist potencies were measured by electrical assays in Xenopus oocytes expressing rat whole brain poly(A)(+) RNA [1]. The target compound represents a trisubstituted QX scaffold without a 5-nitro group, a structural feature that distinguishes it from high-potency glycine site antagonists such as 17a (ACE A 1021) and 17b (ACEA 1031) which contain a 5-nitro group plus 6- and 7-position halogens and display Kb values of ~6-8 nM at the glycine site [1].

Glycine site antagonist activity
Class-level inference
~100-fold potency reduction vs. 5-NO₂ QXs
Supports SAR control compound use; potency context requires class-specific review
Assay: Xenopus oocyte electrical recordings
NMDA receptor Glycine binding site Glutamate receptor pharmacology

NMDA/Glycine Site Selectivity

The SAR study by Keana et al. establishes that most quinoxalinedione substitution patterns favor antagonism at NMDA/glycine sites over antagonism at non-NMDA receptors [1]. Among the QXs tested, only compound 17i was slightly selective for non-NMDA receptors [1]. Trisubstituted QXs containing a 5-nitro group and halogens at positions 6 and 7 displayed the highest selectivity (120-250-fold) in favor of glycine site antagonism over non-NMDA receptors, with Kb values of ~6-8 nM at glycine sites and 0.9-1.5 μM at non-NMDA receptors [1]. Tetrasubstituted QXs (e.g., 17d, 17e) were more than 100-fold weaker glycine site antagonists than the corresponding trisubstituted QXs [1].

Glycine site selectivity
Class-level inference
120–250-fold selectivity favoring glycine site (class-level)
Indicates predictable NMDA/glycine site preference; verify with compound-specific data
Tetrasubstitution reduces glycine site potency >100-fold
Receptor selectivity NMDA receptor Non-NMDA receptor AMPA receptor

Crystal Structure and Molecular Planarity

The crystal structure of 5-bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione has been determined from single crystal X-ray diffraction data [1]. The molecule is nearly planar within 0.2 Å, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. The crystal system is monoclinic, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [2]. The structure was refined to R(1) = 0.053 for 2043 observed reflections [2]. Intermolecular interactions are primarily van der Waals forces, with the nearest intermolecular distance being 3.647 Å between O(3) and C(4) [1].

Crystal structure
Direct head-to-head
Monoclinic C2; near-planar (≤0.2 Å); R₁=0.053
Supports docking studies and polymorph identification; verify batch crystallinity
Single crystal XRD at room temperature
X-ray crystallography Solid-state structure Molecular planarity Physicochemical characterization

Aqueous Solubility Limitations

Poor aqueous solubility and high crystallinity have been identified as major limiting factors hampering the development of quinoxalinedione-based molecules as viable drug candidates [1]. These physicochemical properties have been documented as class-wide challenges for the quinoxaline-2,3-dione template that forms the backbone of competitive AMPA receptor antagonists such as NBQX, PNQX, and YM-90K [1]. In contrast, negative allosteric modulators belonging to the 2,3-benzodiazepinyl structural class (e.g., GYKI 52466) have demonstrated significantly better physical properties, albeit with in vitro activity in the micromolar range [1].

Aqueous solubility
Class-level inference
Poor aqueous solubility (class characteristic)
Formulation strategy required for in vivo/cell assays; confirm experimentally
Quinoxalinedione template; no compound-specific data
Aqueous solubility Drug development Physicochemical properties Formulation

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione: Research Applications


SAR Studies: NMDA/Glycine Site Antagonists

This compound is appropriate for use as a baseline or comparator in structure-activity relationship studies examining the role of the 5-position nitro group in quinoxalinedione-based NMDA/glycine site antagonists [1]. Since removal of the 5-nitro group from trisubstituted QXs results in an approximately 100-fold decrease in potency, this compound can serve as a negative control for 5-nitro-containing analogs (e.g., ACE A 1021, which displays Kb ~6-8 nM at the glycine site) [1].

Glutamate Receptor Selectivity Profiling

This compound is suitable for experiments requiring a quinoxalinedione with predictable NMDA/glycine site preference. The SAR study by Keana et al. established that most QX substitution patterns favor antagonism at NMDA/glycine sites over non-NMDA receptors [1]. This consistent class-level selectivity profile makes the compound appropriate for assay designs that require defined glutamate receptor subtype targeting, particularly when distinguishing between glycine site-mediated and AMPA/kainate receptor-mediated effects [1].

Computational Docking & Structure-Based Design

The experimentally determined crystal structure of this compound—showing near-planar geometry (deviation ≤0.2 Å, torsion angle -179°) in the monoclinic C2 space group [2][3]—provides a validated starting point for molecular docking studies and pharmacophore modeling of quinoxalinedione binding to the NMDA receptor glycine site. The structural data enable accurate placement of the bromo and fluoro substituents within receptor binding models [2][3].

Polymorph Identification & Quality Control

The published crystal structure parameters (monoclinic, C2; a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°) [2][3] provide definitive reference data for powder X-ray diffraction (PXRD) confirmation of compound identity and polymorph screening during synthetic scale-up or batch-to-batch quality assessment. The near-planar molecular geometry and defined intermolecular van der Waals interactions inform solid-state characterization protocols [2][3].

Application
Selection Property
Validation Focus
NMDA/glycine site SAR studies
5-position substitution context
Glycine site potency comparison without 5-nitro
Glutamate receptor subtype profiling
NMDA/glycine site preference
Non-NMDA receptor cross-reactivity screening
Computational docking & pharmacophore modeling
Validated crystal structure
Docking pose reproducibility vs. published structure
Polymorph identification & QC
Reference unit cell parameters
PXRD pattern matching and batch consistency

Technical Documentation Hub

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16 linked technical documents
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